molecular formula C24H21N5O3 B11558083 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11558083
M. Wt: 427.5 g/mol
InChI Key: NACYODWAHBYCHG-PCLIKHOPSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the following steps:

    Condensation Reaction: The primary step involves the condensation of 3,4-dimethoxybenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete reaction.

    Purification: The resulting product is then purified through recrystallization, often using ethanol or a mixture of ethanol and water to obtain pure crystals of the compound.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up for industrial production may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the azomethine group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be studied for their catalytic properties or electronic structures.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to form complexes with metal ions can enhance its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials, which can have applications in electronics and materials science.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. The azomethine group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, its metal complexes can generate reactive oxygen species (ROS), which can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(phenyl(pyridin-2-yl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of both methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to form stable metal complexes and increase its biological activity.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C24H21N5O3/c1-31-20-14-13-17(15-21(20)32-2)16-25-27-24(30)22-26-23(18-9-5-3-6-10-18)29(28-22)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,27,30)/b25-16+

InChI Key

NACYODWAHBYCHG-PCLIKHOPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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